Aqueous Solution pH: Near-Physiological pH Eliminates Acid-Neutralization Requirement vs. Disodium Salt
Fosfomycin monosodium, when formulated as a 60:65/40:35 mono/disodium mixture, yields a 5% aqueous solution with pH 6.50 — approximately 3.2 pH units closer to physiological pH (7.4) than the disodium salt alone, which generates strongly alkaline solutions of pH 9.0–10.5 at 50 g/L [1]. The disodium salt's high alkalinity necessitates acid neutralization before parenteral administration and contributes to injection-site pain upon intramuscular use, a limitation explicitly addressed by the monosodium-containing mixture [1]. The pH reduction of ~3–4 units is both statistically and clinically meaningful, as it eliminates the need for neutralizing excipients and enables direct formulation closer to isotonic physiological conditions.
| Evidence Dimension | pH of aqueous solution |
|---|---|
| Target Compound Data | pH 6.50 (5% w/v aqueous solution; monosodium/disodium 60-65/40-35 mixture) [1] |
| Comparator Or Baseline | Fosfomycin disodium: pH 9.0–10.5 (50 g/L, 25°C) |
| Quantified Difference | ΔpH = 2.5–4.0 units lower (closer to blood pH 7.4) |
| Conditions | 5% solution for mono/di mixture; 50 g/L for disodium; both at ~25°C |
Why This Matters
For procurement decisions involving parenteral formulation development, selecting fosfomycin monosodium (or its disodium mixture) over pure disodium eliminates the acid-neutralization step, simplifies manufacturing, and improves intramuscular tolerability — directly impacting formulation cost and patient compliance.
- [1] Zambon Group S.p.A. Mixtures of mono- and disodium salts of fosfomycin. European Patent EP0213704A2. Example: pH 6.50 for 5% water solution of 60-65/40-35 mono/disodium mixture; sodium content 18.2%. View Source
